An In-depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: A Precursor for Advanced Hybrid Materials
An In-depth Technical Guide to 1,2-Bis(methyldiethoxysilyl)ethane: A Precursor for Advanced Hybrid Materials
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis(methyldiethoxysilyl)ethane (BDEE), an organosilicon compound of significant interest in materials science. BDEE serves as a key molecular building block for creating bridged polysilsesquioxanes, a class of organic-inorganic hybrid materials. Its unique structure, featuring two reactive methyldiethoxysilyl groups linked by a flexible ethylene bridge, allows for the synthesis of materials with tailored properties, including enhanced mechanical flexibility, hydrophobicity, and thermal stability.[1][2] This document details the chemical and physical properties of BDEE, outlines its synthesis and core reactivity, provides exemplary experimental protocols for its application in sol-gel processes, and discusses essential safety and handling procedures. This guide is intended for researchers and professionals engaged in the development of advanced coatings, aerogels, adhesives, and composite materials.
Introduction: The Role of Bridged Organosilanes
Functional organosilanes are a cornerstone of modern materials science, acting as molecular bridges to couple dissimilar materials, primarily organic polymers and inorganic substrates.[3] They function by possessing two types of reactivity: hydrolyzable groups (typically alkoxy) that form robust siloxane bonds (Si-O-Si) with inorganic materials, and a non-hydrolyzable organic group that ensures compatibility or covalent linkage with a polymer matrix.[3][4]
1,2-Bis(methyldiethoxysilyl)ethane belongs to a specific class known as bridged or dipodal silanes.[4] Unlike conventional monosilanes, BDEE has two silicon atoms connected by an organic spacer—in this case, an ethylene group (-CH₂-CH₂-). This structure is pivotal; upon hydrolysis and condensation, it becomes an integral part of the resulting inorganic network, creating a hybrid material at the molecular level.[2] The ethylene bridge imparts flexibility and hydrophobicity to the final material, while the pendant methyl groups further enhance its non-polar character.[1] This molecular engineering approach allows for precise control over the final properties of the material, making BDEE a valuable precursor for applications demanding robust, flexible, and hydrophobic silicate networks.[1]
Molecular Structure and Physicochemical Properties
The defining feature of 1,2-Bis(methyldiethoxysilyl)ethane is its symmetrical structure, which dictates its reactivity and the properties of the materials derived from it.
Caption: Molecular structure of 1,2-Bis(methyldiethoxysilyl)ethane.
The key to its utility lies in the four hydrolyzable ethoxy groups (-OCH₂CH₃), which are the reaction sites for the sol-gel process. The Si-C bonds that connect the ethylene bridge and methyl groups to the silicon atoms are stable under these conditions, ensuring the organic moieties are incorporated into the final material.
Table 1: Physicochemical Properties of 1,2-Bis(methyldiethoxysilyl)ethane
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₃₀O₄Si₂ | [5][6] |
| Molecular Weight | 294.54 g/mol | [1][5][6] |
| CAS Number | 88736-80-5 | [5][6] |
| Appearance | Clear Liquid | [7][8] |
| Density | 0.91 - 0.92 g/cm³ | [7][8] |
| Boiling Point | 80 °C @ 1.5 mmHg (200 Pa) 373 K (100 °C) @ 0.1 kPa | [5][7] |
| Flash Point | > 65 °C | [7] |
| Refractive Index | 1.417 | [7] |
| Solubility | Reacts with water | [7] |
Core Reactivity: The Sol-Gel Process
The primary application of BDEE is as a precursor in sol-gel synthesis.[1] The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel).[9] For BDEE, this transformation is driven by two fundamental reactions: hydrolysis and condensation.[1][10]
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (Si-OR) are replaced by hydroxyl groups (Si-OH), forming silanols and releasing ethanol as a byproduct.[1][10]
-
Condensation: The newly formed silanol groups are highly reactive and condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[1][10]
This process, when repeated, leads to the formation of a highly cross-linked, three-dimensional organic-inorganic polymer network.[1] The kinetics of these reactions are highly dependent on parameters such as pH, water-to-silane ratio, solvent, and temperature, all of which can be tuned to control the structure and properties of the final gel.[11]
Caption: The two-stage reaction pathway of BDEE in a sol-gel process.
Synthesis and Manufacturing
The synthesis of 1,2-Bis(methyldiethoxysilyl)ethane can be achieved through several routes. A common laboratory and industrial method involves the hydrosilylation reaction. This process typically involves reacting a molecule containing a vinyl group with a silane that has a silicon-hydride (Si-H) bond, in the presence of a platinum catalyst.
Applications and Experimental Workflows
The unique properties of BDEE make it a valuable precursor for a range of advanced materials.
Bridged Polysilsesquioxane (BPS) Aerogels and Xerogels
BDEE is an ideal precursor for producing ethylene-bridged polymethylsiloxane aerogels.[1] These materials are known for their high flexibility, low thermal conductivity, and hydrophobicity.[1] The ethylene bridge provides structural flexibility, preventing the brittleness often seen in pure silica aerogels.
Exemplary Protocol: Preparation of a BDEE-Derived Xerogel
Causality Note: This protocol utilizes a two-step acid-base catalyzed sol-gel process. The initial acidic step promotes rapid hydrolysis, ensuring a homogeneous sol. The subsequent basic step accelerates the condensation reactions, leading to gelation.
-
Sol Preparation (Acidic Step): In a sealed vessel, combine 1,2-Bis(methyldiethoxysilyl)ethane, ethanol (as a co-solvent), and an aqueous solution of a dilute acid (e.g., 0.01 M HCl). The molar ratio of Precursor:EtOH:H₂O:Acid should be carefully controlled based on desired gel properties. Stir the mixture vigorously for 1-2 hours at room temperature to facilitate hydrolysis.
-
Gelation (Basic Step): Add a basic catalyst, such as ammonium hydroxide (NH₄OH), to the sol to raise the pH. Continue stirring until the solution's viscosity increases and it forms a solid, monolithic gel. This process can take from minutes to hours.
-
Aging: Seal the vessel containing the wet gel and age it in the mother liquor (the residual solvent from the reaction) for 24-48 hours at a constant temperature (e.g., 50 °C). This step strengthens the siloxane network through further condensation and Ostwald ripening, minimizing shrinkage during drying.
-
Solvent Exchange: Carefully decant the mother liquor and replace it with a solvent such as ethanol or acetone. Repeat this process several times over 2-3 days to wash out unreacted monomers and water.
-
Drying: To produce a xerogel, the gel is dried via evaporation under ambient or slightly elevated temperatures. This slow process causes significant shrinkage due to capillary forces but is simpler than supercritical drying required for aerogels. The resulting material is a dense, porous solid.
Caption: General experimental workflow for BDEE-derived xerogel synthesis.
Hydrophobic Coatings and Surface Modification
The silanol groups formed during the hydrolysis of BDEE can covalently bond to inorganic substrates like glass, silica, and metal oxides.[1] The ethylene and methyl groups then orient away from the surface, creating a hydrophobic layer that repels water.[1] This makes BDEE useful in formulating protective and anti-fouling coatings.
Adhesion Promoter and Coupling Agent
In composite materials, BDEE can act as a coupling agent to improve the adhesion between inorganic fillers (like silica) and organic polymer matrices.[1] It forms a chemical bridge at the interface, enhancing the mechanical properties and durability of the composite.[1] This is particularly relevant in microelectronics for improving adhesion between different layers in printed circuit boards.[1]
Material Characterization
Characterizing both the BDEE precursor and the resulting materials is critical for quality control and research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence and ratio of protons in the methyl, ethyl, and ethylene groups.
-
¹³C NMR provides information on the carbon backbone.
-
²⁹Si NMR is especially powerful for studying the sol-gel process, as it can distinguish between unreacted silicon atoms and those that have formed one, two, or more siloxane bonds, providing insight into the degree of condensation.[13]
-
-
Infrared (IR) Spectroscopy: FTIR is used to monitor the hydrolysis and condensation reactions. Key spectral features include the disappearance of Si-OEt bands and the appearance of Si-OH and broad Si-O-Si bands.[14]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the precursor and to identify intermediates or byproducts in the reaction mixture.[15][16]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 1,2-Bis(methyldiethoxysilyl)ethane is paramount.
Table 2: Hazard and Safety Information
| Hazard Aspect | Description and Precautionary Measures | Source(s) |
| Primary Hazards | Combustible liquid (H227). Causes serious eye irritation (H319). May cause skin and respiratory tract irritation. | [7] |
| Reactivity | Reacts with water or moisture, liberating ethanol. This reaction can occur in the eyes, on skin, or in the respiratory tract. The liberated ethanol is known to have chronic effects on the central nervous system. | [7][17] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, neoprene or nitrile rubber gloves, and suitable protective clothing. Use a NIOSH-certified organic vapor respirator if ventilation is inadequate. | [7][17] |
| Handling | Avoid all contact with eyes and skin. Do not breathe vapor or mist. Use in a well-ventilated area or under a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools. | [7] |
| Storage | Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed to prevent contact with moisture. Incompatible with oxidizing agents. | [7][17] |
| Spill Response | Clean up spills immediately using an absorbent, non-combustible material. Collect in an appropriate container for disposal. | [7] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with mild soap and water. Inhalation: Move to fresh air. | [7][17] |
Conclusion
1,2-Bis(methyldiethoxysilyl)ethane is a highly versatile and functional organosilane precursor. Its bridged structure allows for the molecular-level engineering of organic-inorganic hybrid materials with desirable properties such as flexibility, hydrophobicity, and enhanced adhesion. Through controlled sol-gel chemistry, researchers can leverage BDEE to develop advanced materials for a wide array of applications, from high-performance coatings and composites to low-density aerogels. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full potential in scientific research and industrial development.
References
- Smolecule. (2023, August 15). Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8.
- Cheméo. Chemical Properties of 1,2-Bis(methyldiethoxysilyl)ethane (CAS 88736-80-5).
- ChemicalBook. (2022, August 11). 1,2-BIS(METHYLDIETHOXYSILYL)
- Gelest, Inc. (2015, February 23). 1,2-BIS(METHYLDIETHOXYSILYL)
- NIST. 1,2-Bis(methyldiethoxysilyl)ethane. NIST Chemistry WebBook.
- Alfa Chemistry. CAS 18043-74-8 1,2-Bis(Methyldiethoxysilyl)Ethane.
- Gelest, Inc. (2016, September 20). 1,2-bis(methyldimethoxysilyl)
- ResearchGate. (2025, August 10). Bridged Polysilsesquioxanes.
- MDPI. (2023, March 16).
- SpecialChem. (2026, January 6). Bridging Materials: 1,2-Bis(triethoxysilyl)ethane as a Functional Silane.
- Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE.
- Scilit. Hydrolysis kinetics and stability of bis(triethoxysilyl)ethane in water-ethanol solution by FTIR spectroscopy.
- Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- ERIC. (2023, September 11).
- The Royal Society of Chemistry.
- PrepChem.com. Synthesis of 1,2-bis(triethoxysilyl)ethane.
- University of Arizona. (1999, June 16). Cyclization phenomena in the sol-gel polymerization of α,ω- bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers.
- Wiley-VCH. Part One Sol–Gel Chemistry and Methods.
Sources
- 1. Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1,2-BIS(TRIETHOXYSILYL)ETHANE | [gelest.com]
- 5. 1,2-Bis(methyldiethoxysilyl)ethane (CAS 88736-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]
- 7. gelest.com [gelest.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. scilit.com [scilit.com]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. rsc.org [rsc.org]
- 17. gelest.com [gelest.com]
